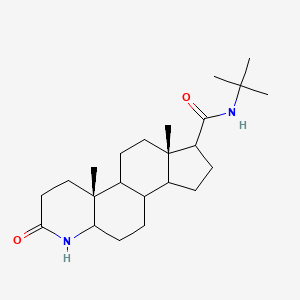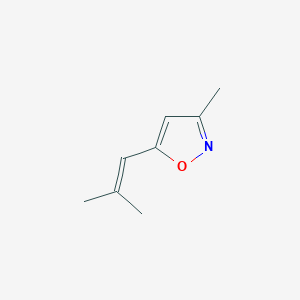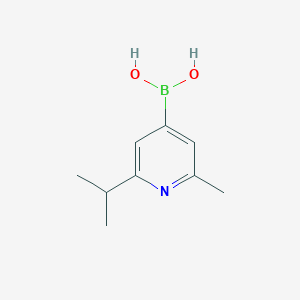
(2-Isopropyl-6-methylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropyl-6-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate and a solvent like 2-ethoxyethanol .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This allows for high throughput and efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropyl-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reactions.
Solvents: Including 2-ethoxyethanol and other polar solvents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and boronic esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Isopropyl-6-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Isopropyl-6-methylpyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds . The boronic acid group interacts with the metal center, enabling the transmetalation step in the catalytic cycle of reactions such as the Suzuki-Miyaura coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Methylphenylboronic Acid: Similar in structure but with a different substituent on the aromatic ring.
2-Isopropylphenylboronic Acid: Shares the isopropyl group but differs in the position and nature of the aromatic ring.
Uniqueness
(2-Isopropyl-6-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and applications in various fields .
Propriétés
Formule moléculaire |
C9H14BNO2 |
|---|---|
Poids moléculaire |
179.03 g/mol |
Nom IUPAC |
(2-methyl-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6,12-13H,1-3H3 |
Clé InChI |
DTDSBYPERFONJE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



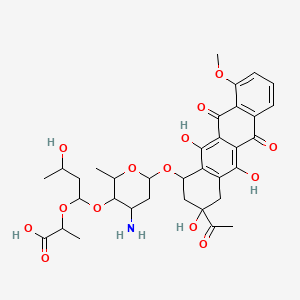

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
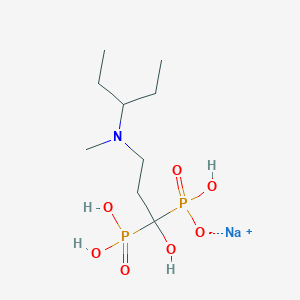

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
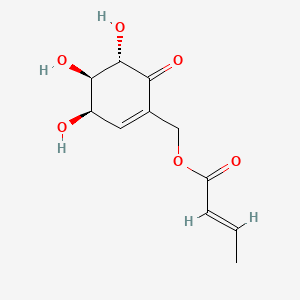
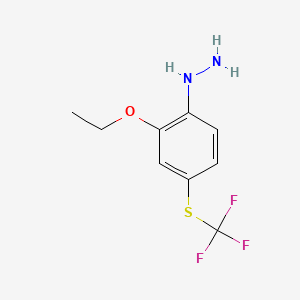
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
